molecular formula C21H34N4O5 B12569877 L-Prolyl-L-prolyl-L-leucyl-L-proline CAS No. 275375-46-7

L-Prolyl-L-prolyl-L-leucyl-L-proline

Katalognummer: B12569877
CAS-Nummer: 275375-46-7
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: CXBYAOXNYNBCRN-QAETUUGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Prolyl-L-prolyl-L-leucyl-L-proline is a cyclic dipeptide compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. These compounds are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group. This compound is known for its stable conformation and bio-functional values, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Prolyl-L-prolyl-L-leucyl-L-proline can be synthesized through high-performance liquid chromatography (HPLC) techniques. The compound is often derived from bacterial sources such as Lactobacillus coryniformis. The HPLC detected concentration of the compound is typically around 135 ± 7.07 mg/mL, which exhibits significant antifungal activity .

Industrial Production Methods

Industrial production of this compound involves the fermentation of bacterial cultures followed by extraction and purification using HPLC. The process ensures a high yield of the compound with minimal impurities, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolyl-L-prolyl-L-leucyl-L-proline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-prolyl-L-leucyl-L-proline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of L-Prolyl-L-prolyl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins such as FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase. These interactions inhibit the growth and proliferation of fungi, making it an effective antifungal agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Prolyl-L-prolyl-L-leucyl-L-proline stands out due to its stable conformation and high antifungal activity. Its ability to interact with multiple target proteins and inhibit fungal growth makes it a unique and valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

275375-46-7

Molekularformel

C21H34N4O5

Molekulargewicht

422.5 g/mol

IUPAC-Name

(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H34N4O5/c1-13(2)12-15(20(28)25-11-5-8-17(25)21(29)30)23-18(26)16-7-4-10-24(16)19(27)14-6-3-9-22-14/h13-17,22H,3-12H2,1-2H3,(H,23,26)(H,29,30)/t14-,15-,16-,17-/m0/s1

InChI-Schlüssel

CXBYAOXNYNBCRN-QAETUUGQSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.